molecular formula C22H14Cl2N8O B10894172 2,6-Dichlorophenyl {[3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1H-pyrazol-1-YL]methyl} ether

2,6-Dichlorophenyl {[3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1H-pyrazol-1-YL]methyl} ether

Cat. No.: B10894172
M. Wt: 477.3 g/mol
InChI Key: OFCICNHDNKNTSY-UHFFFAOYSA-N
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Description

2,6-Dichlorophenyl {[3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1H-pyrazol-1-YL]methyl} ether is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorophenyl {[3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1H-pyrazol-1-YL]methyl} ether involves multiple steps, starting with the preparation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine core. This core is synthesized through a series of cyclization reactions involving hydrazine derivatives and various aldehydes under controlled conditions . The final step involves the etherification of the 2,6-dichlorophenyl group with the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine intermediate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorophenyl {[3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1H-pyrazol-1-YL]methyl} ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .

Scientific Research Applications

2,6-Dichlorophenyl {[3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1H-pyrazol-1-YL]methyl} ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichlorophenyl {[3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1H-pyrazol-1-YL]methyl} ether involves the inhibition of CDK2. This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for the progression of the cell cycle . This inhibition leads to cell cycle arrest and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioglycoside derivatives

Uniqueness

2,6-Dichlorophenyl {[3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1H-pyrazol-1-YL]methyl} ether is unique due to its specific combination of heterocyclic rings and its potent inhibitory activity against CDK2. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C22H14Cl2N8O

Molecular Weight

477.3 g/mol

IUPAC Name

4-[1-[(2,6-dichlorophenoxy)methyl]pyrazol-3-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H14Cl2N8O/c23-16-7-4-8-17(24)19(16)33-13-30-10-9-18(28-30)20-27-22-15-11-26-32(14-5-2-1-3-6-14)21(15)25-12-31(22)29-20/h1-12H,13H2

InChI Key

OFCICNHDNKNTSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=NN(C=C5)COC6=C(C=CC=C6Cl)Cl

Origin of Product

United States

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